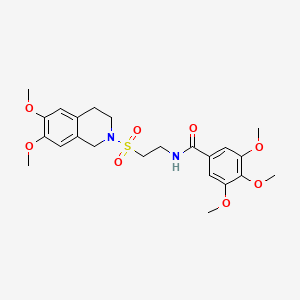

![molecular formula C12H19Cl2F3N4 B2376604 3-Piperidin-3-yl-6-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridine;dihydrochloride CAS No. 2137765-11-6](/img/structure/B2376604.png)

3-Piperidin-3-yl-6-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridine;dihydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

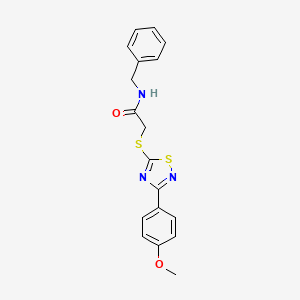

The compound “3-Piperidin-3-yl-6-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridine;dihydrochloride” is a specialty product for proteomics research . It is a derivative of [1,2,4]triazolo[4,3-a]pyridine .

Synthesis Analysis

An efficient and robust synthetic procedure was developed primarily for the synthesis of a precursor compound; 3-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine . The synthesis process involves chemical transformations such as hydrazine substitution, trifluoroacetyl group induction, cyclization, and pyrazine ring reduction .Molecular Structure Analysis

The molecular structure of this compound can be analyzed using various spectroscopic techniques. For instance, the CrysAlis Red program can be used for integration, scaling of the reflections, correction for Lorenz and polarization effects, and absorption corrections .Wissenschaftliche Forschungsanwendungen

Antidiabetic Drug Development

EN300-643004: serves as a crucial intermediate in the synthesis of sitagliptin , an FDA-approved antidiabetic drug. Sitagliptin belongs to the class of dipeptidyl peptidase-4 (DPP-4) inhibitors. It enhances the body’s ability to regulate blood glucose levels by inhibiting DPP-4, an enzyme that degrades incretin hormones. These hormones play a vital role in glucose homeostasis, making sitagliptin an essential therapeutic option for managing type 2 diabetes .

Neurokinin-3 Receptor Modulation

Researchers have explored the potential of EN300-643004 derivatives as neurokinin-3 receptor antagonists. These compounds show promise in addressing sex hormone disorders. By targeting neurokinin-3 receptors, they may regulate hormonal imbalances and offer therapeutic benefits .

Antitumor Activity

A hybrid molecule containing a 2-aminopyrimidine/triazolopiperazine scaffold, derived from EN300-643004 , exhibits potent antitumor effects. Researchers have investigated its activity against cancer cells, making it an exciting avenue for further study .

Fluorescent Probes and Polymers

The heterocyclic structure of EN300-643004 and its derivatives finds applications in medicinal chemistry. Researchers have used these compounds as fluorescent probes and structural units in polymers. Their unique properties make them valuable tools for studying biological processes and designing novel materials .

Inflammation-Related Conditions

Compounds related to EN300-643004 have been explored as P2X7 receptor antagonists. These receptors play a role in inflammation, and targeting them could lead to potential treatments for conditions like rheumatoid arthritis and neuropathic pain. The anti-inflammatory properties of these compounds are an active area of research .

High Nitrogen-Containing Heterocycles

The synthesis of high nitrogen-containing heterocyclic compounds, including triazoles, has garnered interest in both synthetic and pharmaceutical researchEN300-643004 contributes to this field, and its derivatives may find applications beyond those currently explored .

Zukünftige Richtungen

The compound and its derivatives have shown potential in various areas of medicinal chemistry, including antiproliferative activity, tubulin polymerization inhibition, and more . The compound deserves further investigation for the treatment of cancers . Research and development have been done and key process steps have been set for the synthesis of this compound with good safety operation on a larger scale-up reaction .

Eigenschaften

IUPAC Name |

3-piperidin-3-yl-6-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridine;dihydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17F3N4.2ClH/c13-12(14,15)9-3-4-10-17-18-11(19(10)7-9)8-2-1-5-16-6-8;;/h8-9,16H,1-7H2;2*1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJSYPWBMBYTBRD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CNC1)C2=NN=C3N2CC(CC3)C(F)(F)F.Cl.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19Cl2F3N4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Piperidin-3-yl-6-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridine;dihydrochloride | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-chloro-N-[1-[(2-methylphenyl)methyl]piperidin-4-yl]pyridine-3-carboxamide](/img/structure/B2376521.png)

![N-(2-((4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)amino)-2-oxoethyl)benzamide](/img/structure/B2376524.png)

![N1-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)-N2-phenyloxalamide](/img/structure/B2376528.png)

![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-fluorobenzamide](/img/structure/B2376535.png)

![methyl 2-(4-(N,N-diallylsulfamoyl)benzamido)-5,5,7,7-tetramethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2376543.png)